molecular formula C6H3BrF2O B155040 6-Bromo-2,3-difluorophenol CAS No. 186590-23-8

6-Bromo-2,3-difluorophenol

Cat. No. B155040
CAS RN: 186590-23-8
M. Wt: 208.99 g/mol
InChI Key: OGUIGADGRYKQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-difluorophenol is a biochemical used for proteomics research . It has a molecular formula of C6H3BrF2O and a molecular weight of 208.99 .


Synthesis Analysis

The synthesis of 6-Bromo-2,3-difluorophenol involves several stages. In one method, 6-bromo-2,3-difluorophenol was slowly added to a suspension of NaH in DMF at 0° C. After the gas evolution ceased, MeI was added slowly to the reaction mixture. The reaction mixture was then allowed to warm to room temperature and stirred for 12 hours prior to being quenched with brine .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-difluorophenol consists of a phenol group (an aromatic ring with a hydroxyl group) with bromine and fluorine substituents. The bromine atom is attached to the 6th carbon of the aromatic ring, while the fluorine atoms are attached to the 2nd and 3rd carbons .


Physical And Chemical Properties Analysis

6-Bromo-2,3-difluorophenol has a molecular weight of 208.99 . Other physical and chemical properties such as melting point, boiling point, density, and solubility can be found in various chemical databases .

Scientific Research Applications

Proteomics Research

“6-Bromo-2,3-difluorophenol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the protein level.

Pharmaceutical Applications

This compound can be used as an intermediate for the synthesis of antimicrobial agents . It can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .

Cancer Treatment Research

“6-Bromo-2,3-difluorophenol” can be used in the development of drugs to treat various types of cancer, including breast, lung, and ovarian cancer .

Life Science Research

This compound is used in life science research . Life science research encompasses a wide range of fields including cell biology, genomics, and proteomics. This compound can be used in various experiments and analyses in these fields.

Advanced Battery Science

“6-Bromo-2,3-difluorophenol” is also used in advanced battery science . It can be used in the development of new battery technologies, improving energy storage, and enhancing the performance of existing battery systems.

Chromatography and Mass Spectrometry

This compound is used in chromatography and mass spectrometry . These techniques are used to separate, identify, and quantify each component in a mixture. “6-Bromo-2,3-difluorophenol” can be used as a standard or a tracer in these analyses.

Safety and Hazards

Safety data sheets indicate that 6-Bromo-2,3-difluorophenol may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUIGADGRYKQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589933
Record name 6-Bromo-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-difluorophenol

CAS RN

186590-23-8
Record name 6-Bromo-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-difluorophenol
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-difluorophenol
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,3-difluorophenol
Reactant of Route 4
6-Bromo-2,3-difluorophenol
Reactant of Route 5
Reactant of Route 5
6-Bromo-2,3-difluorophenol
Reactant of Route 6
6-Bromo-2,3-difluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.